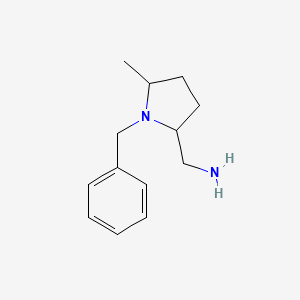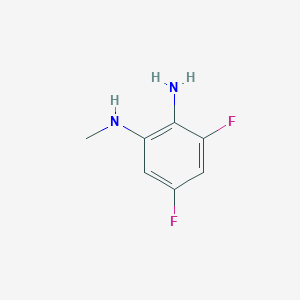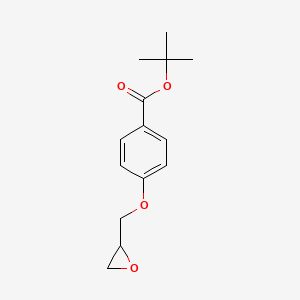
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate: is an organic compound that features an epoxy group and a tert-butoxycarbonyl (Boc) protected phenoxy group. This compound is of interest in organic synthesis due to its unique structural features, which allow it to participate in various chemical reactions and serve as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of an epoxide with a phenol derivative that has been protected with a tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can lead to a variety of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and phenols.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of the reactive epoxide group and the Boc-protected phenoxy group. The epoxide group can undergo ring-opening reactions with nucleophiles, while the Boc group can be removed under acidic conditions to reveal the free phenol, which can further participate in additional reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Lacks the Boc protection on the phenoxy group, making it more reactive but less stable.
1,2-Epoxy-3-[4-(methoxycarbonyl)phenoxy]propane: Features a methoxycarbonyl group instead of a Boc group, which affects its reactivity and stability.
1,2-Epoxy-3-[4-(acetoxy)phenoxy]propane: Contains an acetoxy group, which provides different reactivity and protection compared to the Boc group.
Uniqueness
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of the Boc-protected phenoxy group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules where selective protection and deprotection steps are crucial.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(15)10-4-6-11(7-5-10)16-8-12-9-17-12/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
MXBGZMJOSXOGMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


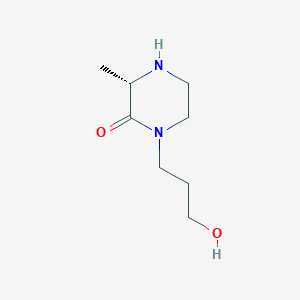
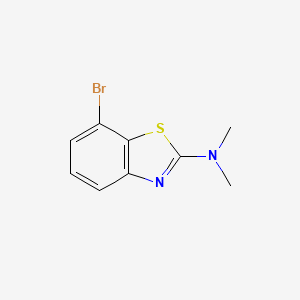
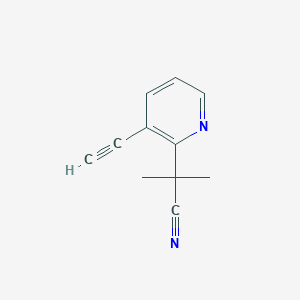
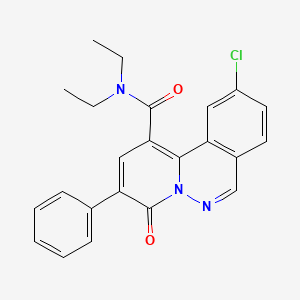
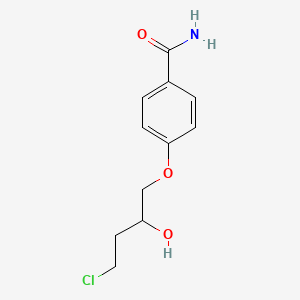

![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8339725.png)
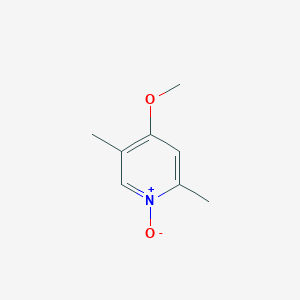
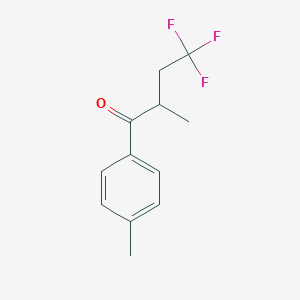
![3-[4-(3-Fluoro-propyl)-piperazin-1-yl]-phenylamine](/img/structure/B8339742.png)
![2-(1-[N-methylamino]prop-2-yl)pyridine](/img/structure/B8339745.png)
![N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide](/img/structure/B8339746.png)
